molecular formula C15H23FN2O4S2 B5560790 N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5560790
M. Wt: 378.5 g/mol
InChI Key: JSPSXXRVUMEWSY-UONOGXRCSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives involves multiple steps, including the introduction of sulfonyl groups and the formation of pyrrolidinyl methanesulfonamide structures. For instance, Watanabe et al. (1997) described the synthesis of a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, highlighting their potency as cholesterol biosynthesis inhibitors (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of methanesulfonamide derivatives have been extensively studied, revealing insights into their conformation and hydrogen bonding patterns. Jacobs et al. (2013) reported on the structures of various N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives, emphasizing the impact of substituents on molecular conformation and hydrogen bonding interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

Methanesulfonamide compounds participate in a range of chemical reactions, contributing to their diverse chemical properties. For example, the rearrangement of threonine and serine-based N-sulfonamides under specific conditions can yield chiral pyrrolidin-3-ones, as described by Králová et al. (2019), illustrating the versatility of these compounds in synthetic chemistry (Králová et al., 2019).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, vapor pressure, and reactivity, are crucial for their application in chemical syntheses and pharmaceutical formulations. Snow and Barger (1988) conducted a comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds, providing detailed insights into the physical characteristics and chemical reactivity of these compounds (Snow & Barger, 1988).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives, including their reactivity and stability, are influenced by their molecular structure. Studies on the development of chemoselective N-acylation reagents by Kondo et al. (2000) shed light on the chemical behavior of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their potential as selective acylation agents (Kondo et al., 2000).

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines involves lithiated (phenylsulfonyl)methane reacting with enantiomerically pure N-diphenylphosphinylaziridines, showcasing the utility of similar sulfonamide compounds in complex organic syntheses (Craig, Jones, & Rowlands, 2000).
  • Catalytic asymmetric addition to cyclic N-acyl-iminium showcases the application of sulfone-bearing compounds to access quaternary stereocenters, highlighting the role of similar structures in asymmetric synthesis (Bhosale, Císařová, Kamlar, & Veselý, 2022).

Molecular and Structural Analysis

  • Structural studies on nimesulidetriazole derivatives, including methanesulfonamide compounds, have been conducted to understand the effects of substitution on supramolecular assembly, elucidating the role of similar sulfonamides in crystal engineering and drug design (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
  • The crystal structure of N-3-Pyridinyl-methanesulfonamide and its platinum(II) complex has been determined to explore the coordination chemistry of sulfonamides and their potential in metal-organic frameworks or catalysis (Dodoff, Varga, & Kovala-Demertzi, 2004).

Catalysis and Synthesis Applications

  • Nimesulide derivatives have been synthesized and analyzed for molecular surface electrostatic potential, demonstrating the versatility of sulfonamide compounds in pharmaceutical chemistry and the development of anti-inflammatory drugs (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
  • The development of sufficiently chemoselective N-acylation reagents from N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the importance of sulfonamide derivatives in enhancing the efficiency and selectivity of acylation reactions, which are crucial in organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).

properties

IUPAC Name

N-[(3S,4R)-1-(4-fluoro-2-methylphenyl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O4S2/c1-10(2)13-8-18(9-14(13)17-23(4,19)20)24(21,22)15-6-5-12(16)7-11(15)3/h5-7,10,13-14,17H,8-9H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPSXXRVUMEWSY-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

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